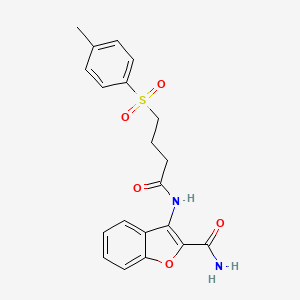

3-(4-Tosylbutanamido)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-18-15-5-2-3-6-16(15)27-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRCOFHSUZFMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired benzofuran-2-carboxamide derivative . This synthetic route is highly efficient and modular, allowing for the generation of structurally diverse benzofuran derivatives.

Análisis De Reacciones Químicas

3-(4-Tosylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

3-(4-Tosylbutanamido)benzofuran-2-carboxamide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Bioactivity

Key Observations :

- Electron-donating groups (e.g., -OCH3 in Compound 65) enhance antioxidant activity, whereas electron-withdrawing groups (e.g., -CF3 in ) improve neuroprotective effects but may reduce solubility .

- Bulkier substituents (e.g., tosyl in the target compound) could hinder membrane permeability compared to smaller groups like -CH3 .

- Hybrid structures (e.g., tacrine–benzofuran) demonstrate multi-target efficacy but face synthetic challenges (moderate yields: 40–79%) .

Antioxidant Activity

- Compound 65 (methoxy-substituted) showed moderate DPPH radical scavenging (23.5% inhibition) but significant lipid peroxidation (LPO) inhibition (62%) at 100 mM .

- Compound 66a–g (substituted phenyl derivatives) outperformed L-ascorbic acid controls at 200 mg/mL, suggesting substituent-dependent synergy .

Actividad Biológica

3-(4-Tosylbutanamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-aggregation properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-Tosylbutanamido)benzofuran-2-carboxamide |

| Molecular Formula | C_{16}H_{18}N_{2}O_{4}S |

| Molecular Weight | 342.39 g/mol |

The biological activity of 3-(4-Tosylbutanamido)benzofuran-2-carboxamide is primarily attributed to its interaction with specific molecular targets involved in neurodegenerative processes. The compound exhibits neuroprotective properties by modulating amyloid-beta (Aβ) aggregation, which is critical in Alzheimer's disease pathology.

Target Pathways

- Inhibition of Aβ Aggregation : Research indicates that this compound can inhibit the aggregation of Aβ peptides, thereby potentially reducing neurotoxicity associated with Alzheimer’s disease.

- Neuroprotection : In vitro studies have demonstrated that it protects neuronal cells from apoptosis induced by Aβ42, suggesting a mechanism involving cellular signaling pathways that promote cell survival.

Case Studies

-

Neuroprotection in Cell Models :

- A study involving mouse hippocampal neuronal HT22 cells showed that 3-(4-Tosylbutanamido)benzofuran-2-carboxamide significantly protected these cells against Aβ42-induced cytotoxicity. The compound was found to reduce oxidative stress markers and enhance cell viability.

-

Aggregation Modulation :

- In a thioflavin-T fluorescence assay, the compound demonstrated a concentration-dependent inhibition of Aβ42 aggregation, with maximum inhibition observed at certain concentrations. This suggests its potential as a therapeutic agent for Alzheimer’s disease.

Tables of Biological Activity

| Study Reference | Biological Activity | Observations |

|---|---|---|

| Study 1 | Neuroprotection | Significant reduction in Aβ42-induced cytotoxicity in HT22 cells. |

| Study 2 | Aβ Aggregation Inhibition | Concentration-dependent inhibition observed, with maximum effects noted at higher concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.